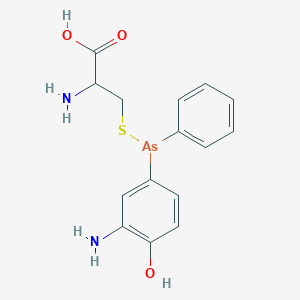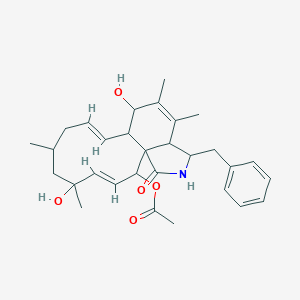
Cytochalasin Npho
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytochalasin Npho is a natural product derived from fungi that has been extensively studied for its biochemical and physiological effects. It is a member of the cytochalasin family of compounds, which are known for their ability to disrupt the cytoskeleton of cells. Cytochalasin Npho has been found to have a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology.
Applications De Recherche Scientifique
Actin Polymerization Studies :
- Cytochalasins, including Npho, play a crucial role in studying actin polymerization. They are known to bind to actin, altering its polymerization and are used as models for actin-binding proteins. These compounds help elucidate the mechanisms of actin polymerization and have been instrumental in understanding the role of actin in various biological processes (Cooper, 1987).
Cell Movement and DNA Synthesis :
- Cytochalasin Npho has been utilized to study the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells. It helps in understanding how these processes are interconnected and influenced by cytochalasins (Brownstein et al., 1975).
Nanotoxicology :
- In the field of nanotoxicology, cytochalasins, including Npho, are used to assess the cytotoxicity and genotoxicity of nanoparticles. Their influence on cellular uptake of nanoparticles and their biological effects are critical for understanding the safety and impact of nanomaterials (Gonzalez et al., 2011).
Cardiac Myocyte Research :
- Cytochalasin Npho is significant in cardiac research, especially in preserving the morphology and function of cardiac myocytes. It acts as an actin disruptor and mechanical uncoupler, playing a crucial role in maintaining the structural integrity of heart cells in culture (Tian et al., 2012).
Macrophage-Nanoparticle Interactions :
- The compound is also used to study macrophage-nanoparticle interactions, providing insights into the biological responses to nanoparticles. It serves as an inhibitor of phagocytosis, thus facilitating the understanding of macrophage behavior in the presence of different nanoparticle formulations (Al-Hallak et al., 2011).
Chemotherapy Research :
- Cytochalasin B, closely related to Npho, demonstrates potential as a microfilament-directed chemotherapeutic agent, indicating a possible application of Npho in cancer research. It shows effectiveness against tumor growth and metastatic progression in pre-clinical models (Trendowski et al., 2015).
Cell Enucleation Studies :
- Cytochalasin B is used for cell enucleation, which could be extrapolated to Npho's potential uses. The ability of enucleated cells to preserve normal behavior is a significant area of study in cellular biology (Goldman et al., 1973).
Synthesis and Chemical Studies :
- The synthesis of cytochalasins, including Npho, is a vital area of research, especially their structural complexity and diverse biological activities. This research provides insights into their synthesis and potential modifications for various applications (Haidle & Myers, 2004).
Propriétés
Numéro CAS |
108050-28-8 |
|---|---|
Nom du produit |
Cytochalasin Npho |
Formule moléculaire |
C8H10ClN3O3S |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
InChI |
InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18,23-27,33,35H,10,16-17H2,1-5H3,(H,31,34)/b13-9+,15-14+ |
Clé InChI |
WFSYATBEJTUDQA-BBXOWAOSSA-N |
SMILES isomérique |
CC1C/C=C/C2C(C(=C(C3C2(C(/C=C/C(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
SMILES canonique |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
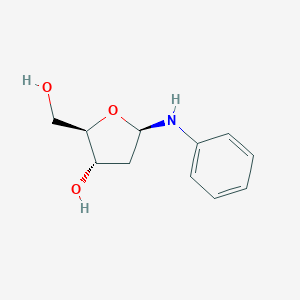
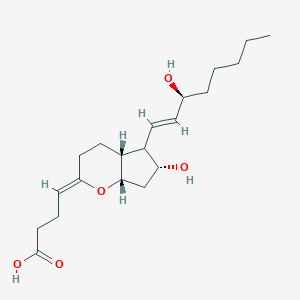
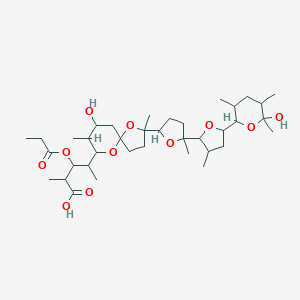

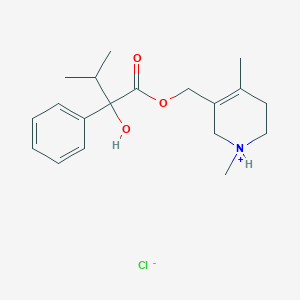



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
